molecular formula C6H9Cl6O4P B14665056 Ethyl bis(2,2,2-trichloroethyl) phosphate CAS No. 51287-49-1

Ethyl bis(2,2,2-trichloroethyl) phosphate

Cat. No.: B14665056
CAS No.: 51287-49-1
M. Wt: 388.8 g/mol
InChI Key: UUYAPKGPSOHNDJ-UHFFFAOYSA-N
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Description

Ethyl bis(2,2,2-trichloroethyl) phosphate is a chemical compound with the molecular formula C6H9Cl6O4P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by the presence of ethyl and trichloroethyl groups attached to a phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl bis(2,2,2-trichloroethyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 2,2,2-trichloroethanol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

POCl3+2Cl3CCH2OH(Cl3CCH2O)2P(O)Cl+2HCl\text{POCl}_3 + 2 \text{Cl}_3\text{CCH}_2\text{OH} \rightarrow (\text{Cl}_3\text{CCH}_2\text{O})_2\text{P(O)Cl} + 2 \text{HCl} POCl3​+2Cl3​CCH2​OH→(Cl3​CCH2​O)2​P(O)Cl+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where phosphorus oxychloride and 2,2,2-trichloroethanol are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl bis(2,2,2-trichloroethyl) phosphate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroethyl groups can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and trichloroethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.

    Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) can be used depending on the desired reaction.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can include substituted phosphates and trichloroethanol derivatives.

    Hydrolysis Products: The primary products of hydrolysis are phosphoric acid derivatives and trichloroethanol.

Scientific Research Applications

Ethyl bis(2,2,2-trichloroethyl) phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl bis(2,2,2-trichloroethyl) phosphate involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloroethyl groups act as leaving groups, facilitating the substitution reactions. The phosphate moiety can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity and function.

Comparison with Similar Compounds

Ethyl bis(2,2,2-trichloroethyl) phosphate can be compared with other similar compounds such as:

This compound is unique due to its specific combination of ethyl and trichloroethyl groups, which confer distinct reactivity and applications in various fields.

Properties

CAS No.

51287-49-1

Molecular Formula

C6H9Cl6O4P

Molecular Weight

388.8 g/mol

IUPAC Name

ethyl bis(2,2,2-trichloroethyl) phosphate

InChI

InChI=1S/C6H9Cl6O4P/c1-2-14-17(13,15-3-5(7,8)9)16-4-6(10,11)12/h2-4H2,1H3

InChI Key

UUYAPKGPSOHNDJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl

Origin of Product

United States

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